{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine
Description
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine (CAS: 141815-44-3) is a heterocyclic organic compound featuring a morpholine ring substituted with a pyridinylmethyl group at the 4-position and a methanamine group at the 2-position. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol . The compound is commercially available as a powder and is utilized in life sciences research, particularly in drug discovery and chemical biology due to its structural versatility.
Properties
IUPAC Name |
[4-(pyridin-4-ylmethyl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-11-9-14(5-6-15-11)8-10-1-3-13-4-2-10/h1-4,11H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLJRQYXOHQWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254171 | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-44-3 | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141815-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine involves synthetic routes that typically include the reaction of pyridine derivatives with morpholine derivatives under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring or the morpholine ring can be functionalized.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine has several scientific research applications:
Protein Kinase Inhibition: It serves as a scaffold for protein kinase inhibition, essential for studying kinase-related pathways and developing kinase inhibitors.
Molecular Simulation: The compound and its derivatives are used in molecular simulations to describe the arrangement of intercalated molecules within layered structures.
Non-Linear Optics:
Leukemia Treatment: Similar compounds are used as therapeutic agents to treat leukemia by inhibiting tyrosine kinases.
Collagen Synthesis Inhibition: Derivatives of the compound inhibit collagen synthesis, which can be useful in treating conditions like liver fibrosis.
Hepatic Stellate Cell Inactivation: The compound’s derivatives can inactivate hepatic stellate cells, reducing collagen synthesis in liver fibrosis.
Mechanism of Action
The mechanism of action of {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, differentiation, and survival. The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of morpholine derivatives with substituted aromatic groups. Below is a comparative analysis with structurally related analogs:
Critical Analysis of Evidence
- Contradictions : While most analogs show moderate solubility, [4-(Pyridin-4-yl)phenyl]methanamine (14g) faced solubility issues in ¹³C NMR analysis, highlighting variability in physicochemical properties .
- Gaps: Limited data on the target compound’s specific biological activity; most evidence focuses on structural and synthetic aspects.
Biological Activity
Overview
The compound {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine, often referred to in scientific literature as a morpholinyl-pyridine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring connected to a pyridine moiety via a methanamine group. Its unique structure contributes to its biological activity, particularly in inhibiting various enzymes and modulating cellular processes.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on several kinases, which are crucial in regulating cellular signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| Cyclin-dependent kinases | Competitive | Induces apoptosis in cancer cells |
| Protein kinase B (AKT) | Non-competitive | Alters glucose metabolism |
| mTORC1 | Allosteric | Regulates protein synthesis |
2. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and K562 (leukemia) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.3 | Induces apoptosis via CDK inhibition |
| HCT116 | 1.6 | Disrupts microtubule assembly |
| K562 | 1.1 | Inhibits cell proliferation |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
3. Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been reported to exhibit anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways . This property makes it a potential candidate for treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The compound binds selectively to target enzymes, inhibiting their activity and altering downstream signaling pathways.
- Gene Expression Modulation : It influences gene expression profiles by affecting transcription factors involved in cell cycle regulation and apoptosis.
- Stability and Degradation : The compound's stability under physiological conditions affects its long-term efficacy in cellular environments.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted by Cankara et al. evaluated the cytotoxic effects of this compound on MCF-7 cells using the sulforhodamine B assay. The results indicated an IC50 value of 3.3 µM, demonstrating significant antiproliferative activity attributed to CDK inhibition .
Case Study 2: Inhibition of Inflammatory Cytokines
In another study focusing on inflammatory responses, the compound was shown to reduce the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This reduction was linked to the inhibition of NF-kB signaling pathways, highlighting its potential therapeutic applications in chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
